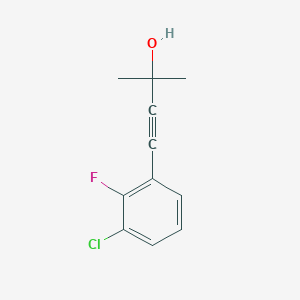

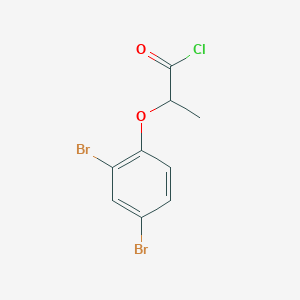

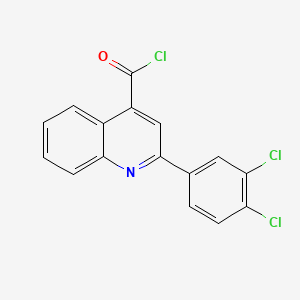

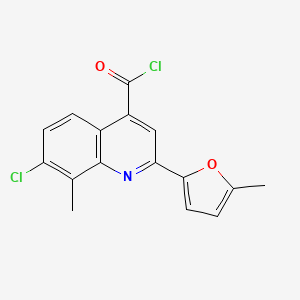

![molecular formula C9H5F3N2O B1452811 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190311-65-9](/img/structure/B1452811.png)

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Vue d'ensemble

Description

“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a heterocyclic building block with the empirical formula C7H4F3NO . It’s used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .

Physical And Chemical Properties Analysis

“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a solid that’s soluble in methanol . It has a melting point of 52-56 °C, a boiling point of 72 °C, and a predicted density of 1.369±0.06 g/cm3 .Applications De Recherche Scientifique

Agrochemicals

6-Trifluoromethyl-4-azaindole-3-carbaldehyde: plays a significant role in the agrochemical industry. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethyl group enhances the biological activity of pesticides, making them more effective at lower dosages. This compound has been a key structural motif in active ingredients for new agrochemicals .

Drug Potency Enhancement

The trifluoromethyl group in this compound has been shown to improve drug potency, particularly in the inhibition of enzymes like reverse transcriptase. This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein, which is crucial for the treatment of diseases like HIV .

Antifungal Applications

Derivatives of 6-Trifluoromethyl-4-azaindole-3-carbaldehyde have demonstrated significant antifungal activities against various pathogens such as Botryosphaeria dothidea , Phompsis sp. , and Sclerotinia sclerotiorum . These compounds are evaluated using the mycelium growth rate method, with some showing comparable or superior efficacy to established antifungals like tebuconazole .

Veterinary Products

The veterinary industry also benefits from the applications of this compound. Its derivatives are used in products that treat animal health issues, providing effective solutions for veterinary care. The trifluoromethyl group’s properties contribute to the effectiveness of these treatments .

Antimicrobial Research

Research into the antimicrobial potential of 6-Trifluoromethyl-4-azaindole-3-carbaldehyde derivatives has been ongoing. These studies involve detailed experimental protocols to assess the efficacy of these compounds against a range of microbial threats, potentially leading to new treatments for infections .

Safety and Hazards

Mécanisme D'action

Target of Action

It has been used in the synthesis of a series of potent and selective inhibitors ofaldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium regulation and blood pressure homeostasis.

Mode of Action

Given its use in the synthesis of aldosterone synthase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its activity and thus reducing the production of aldosterone .

Biochemical Pathways

The biochemical pathways affected by 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely related to the biosynthesis of aldosterone, given its potential role as an aldosterone synthase inhibitor . By inhibiting aldosterone synthase, this compound could disrupt the production of aldosterone, leading to downstream effects on sodium regulation and blood pressure control.

Result of Action

The molecular and cellular effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde’s action would likely be related to its potential inhibitory effect on aldosterone synthase . By inhibiting this enzyme, the compound could reduce the production of aldosterone, potentially leading to alterations in sodium regulation and blood pressure control.

Action Environment

The action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions could potentially affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJADIOUVVNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676832 | |

| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190311-65-9 | |

| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.